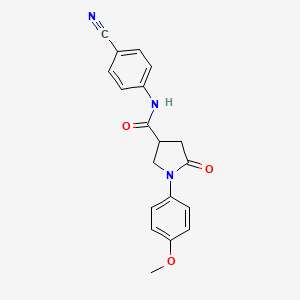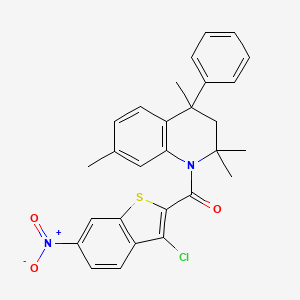![molecular formula C17H23N3O2 B14961251 5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14961251.png)
5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class This compound is characterized by its unique structure, which includes a butyl group, an ethoxyphenyl group, and a methylpyrimidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinone Core: The initial step involves the synthesis of the pyrimidinone core through the reaction of appropriate starting materials such as 4-amino-6-methylpyrimidine with butyl bromide under basic conditions.
Introduction of the Ethoxyphenyl Group: The next step involves the introduction of the ethoxyphenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the intermediate with 4-ethoxyaniline in the presence of a suitable catalyst.
Final Cyclization: The final step involves cyclization to form the desired compound. This can be achieved by heating the intermediate under reflux conditions with an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the pyrimidinone core, resulting in the formation of dihydropyrimidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of butyl alcohols or ketones.
Reduction: Formation of dihydropyrimidinone derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
- 5-acetyl-4-aminopyrimidines
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one is unique due to its specific structural features, such as the presence of the butyl and ethoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C17H23N3O2 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
5-butyl-2-(4-ethoxyanilino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H23N3O2/c1-4-6-7-15-12(3)18-17(20-16(15)21)19-13-8-10-14(11-9-13)22-5-2/h8-11H,4-7H2,1-3H3,(H2,18,19,20,21) |
InChI-Schlüssel |
NKKYULZAOZVECH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B14961171.png)
![ethyl 1-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]-4-piperidinecarboxylate](/img/structure/B14961172.png)
![N-(3-chlorophenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961175.png)
![2-(4-fluorophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14961179.png)


![3-chloro-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14961189.png)
![5-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B14961199.png)

![1-(4-fluorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14961227.png)

![2-Amino-6',6',8'-trimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cycloheptane]-3-carbonitrile](/img/structure/B14961240.png)
![{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate](/img/structure/B14961242.png)
![Methyl 7-(4-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B14961244.png)
